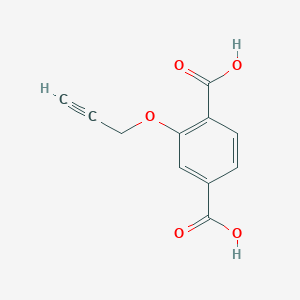![molecular formula C14H11FOS B11763286 7-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B11763286.png)
7-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol is an organic compound that belongs to the class of dibenzothiepins. This compound is characterized by the presence of a fluorine atom at the 7th position and a hydroxyl group at the 11th position on the dibenzothiepin ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol typically involves a multi-step process starting from 3,4-difluoro-2-methylbenzoic acid. The key steps include:
Formation of the dibenzothiepin ring system: This is achieved through a series of cyclization reactions.
Introduction of the hydroxyl group: This step involves the selective reduction of a ketone intermediate to form the desired alcohol.
Industrial Production Methods: In industrial settings, the production of this compound is optimized for scalability and quality control. The process involves:
Use of efficient catalysts: To enhance reaction rates and yields.
Controlled reaction conditions: Such as temperature and pressure, to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a ketone.
Reduction: Reduction of the ketone back to the hydroxyl group.
Substitution: Replacement of the fluorine atom with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide.
Major Products:
Oxidation: Formation of 7-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-one.
Reduction: Regeneration of this compound.
Substitution: Formation of various substituted dibenzothiepins.
Scientific Research Applications
7-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of antiviral and anticancer agents.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 7-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For instance, it has been shown to inhibit cap-dependent endonuclease, which is crucial for the replication of certain viruses .
Comparison with Similar Compounds
- 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol
- 6,11-Dihydrodibenzo[b,e]thiepin-11-one
- Tamoxifen
Comparison:
- 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol: Similar structure but with an additional fluorine atom, which may alter its chemical reactivity and biological activity.
- 6,11-Dihydrodibenzo[b,e]thiepin-11-one: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
- Tamoxifen: Contains a dibenzothiepin ring system but is primarily used as an estrogen receptor modulator in cancer therapy .
7-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol stands out due to its unique combination of a fluorine atom and a hydroxyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H11FOS |
|---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
7-fluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-ol |
InChI |
InChI=1S/C14H11FOS/c15-12-6-3-5-9-11(12)8-17-13-7-2-1-4-10(13)14(9)16/h1-7,14,16H,8H2 |
InChI Key |
VGDNIFFFGHJGRF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC=C2F)C(C3=CC=CC=C3S1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Naphtho[2,1-b]benzofuran-8-ylboronic acid](/img/structure/B11763203.png)
![tert-butyl N-[(1R)-8-azaspiro[4.5]decan-1-yl]carbamate](/img/structure/B11763208.png)

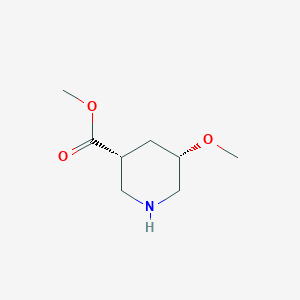
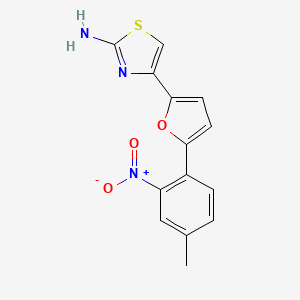
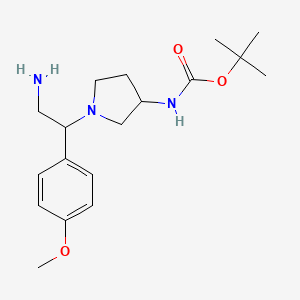
![(5S,7R)-2-oxatricyclo[3.3.1.13,7]decan-1-amine;hydrochloride](/img/structure/B11763244.png)
![5-(4-Bromophenyl)-4,6-diazaspiro[2.4]hept-4-en-7-one](/img/structure/B11763245.png)
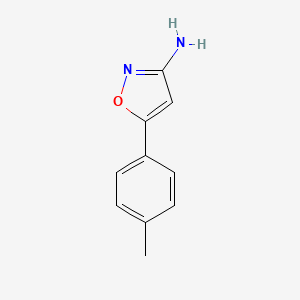
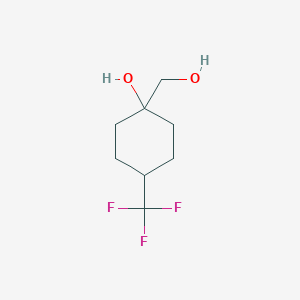
![4,5-Dihydro-6H-cyclopenta[b]furan-6-one](/img/structure/B11763265.png)
![(3AS,4R,7R,8aR)-7-hydroxytetrahydro-4,7-methano[1,3]dioxolo[4,5-c]oxepine-2,6(7H)-dione](/img/structure/B11763271.png)
![5-[4'-(1H-1,2,3,4-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]-1H-1,2,3,4-tetrazole](/img/structure/B11763274.png)
